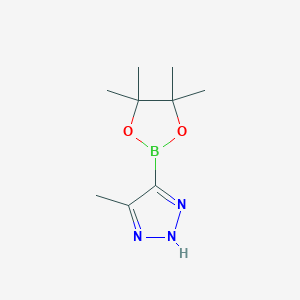
Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” is a complex carbohydrate derivative It consists of multiple mannose units that are acetylated at various positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and acetylation. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using protecting groups such as benzyl or silyl groups to prevent unwanted reactions.
Glycosylation: The protected mannose units are linked together through glycosidic bonds using glycosyl donors and acceptors under the influence of a catalyst such as silver triflate or boron trifluoride etherate.
Deprotection: The protecting groups are removed using specific reagents like hydrogenation for benzyl groups or fluoride ions for silyl groups.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with new functional groups replacing the acetyl groups.
科学的研究の応用
Chemistry
Synthesis of Complex Carbohydrates: Used as a building block for synthesizing more complex carbohydrate structures.
Study of Glycosylation Reactions: Helps in understanding the mechanisms and kinetics of glycosylation.
Biology
Cell Surface Interactions: Investigated for its role in cell-cell interactions and signaling due to its carbohydrate nature.
Glycoprotein Research: Used in the study of glycoproteins and their functions in biological systems.
Medicine
Drug Delivery: Explored for its potential in targeted drug delivery systems due to its ability to interact with specific cell receptors.
Vaccine Development: Studied for its use in developing carbohydrate-based vaccines.
Industry
Biomaterials: Used in the development of biomaterials for medical implants and tissue engineering.
Food Industry: Investigated for its potential as a food additive or preservative.
作用機序
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence cell signaling pathways, immune responses, and other biological processes. The molecular targets include cell surface receptors and enzymes involved in carbohydrate metabolism.
類似化合物との比較
Similar Compounds
Mannose: A simple sugar that is a building block for more complex carbohydrates.
Acetylated Mannose Derivatives: Compounds with similar acetylation patterns but different glycosidic linkages.
Glycosylated Compounds: Other carbohydrates with glycosidic bonds and various functional groups.
Uniqueness
“Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” is unique due to its specific pattern of acetylation and glycosidic linkages, which confer distinct structural and functional properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
特性
分子式 |
C26H36O18 |
|---|---|
分子量 |
636.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5S)-4,5-diacetyloxy-6-hydroxy-3-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-17-20(21(38-13(4)30)23(25(34)42-17)40-15(6)32)44-26-24(41-16(7)33)22(39-14(5)31)19(37-12(3)29)18(43-26)9-36-11(2)28/h17-26,34H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23+,24+,25?,26-/m1/s1 |
InChIキー |
QBBPOGFLHMTZQB-NOVVABEDSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)

![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
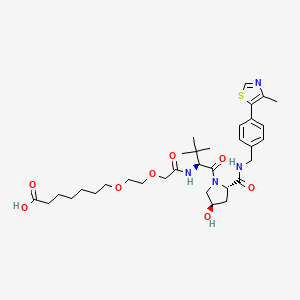
![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
![N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine](/img/structure/B12847982.png)

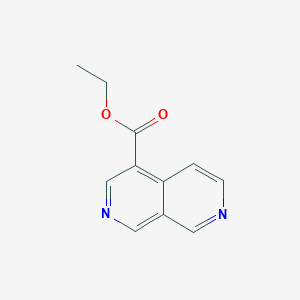
![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)

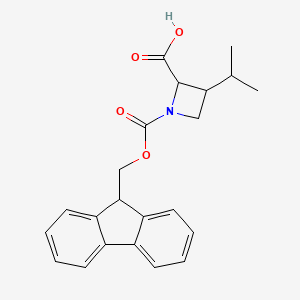
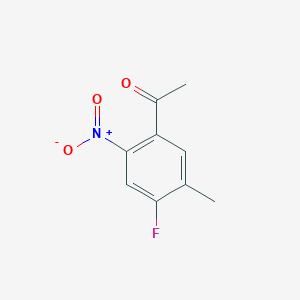
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
